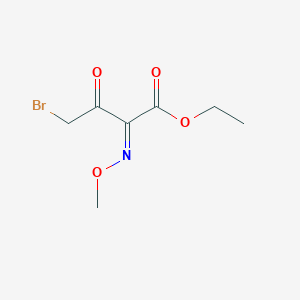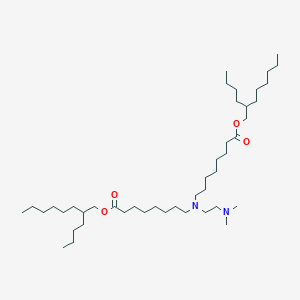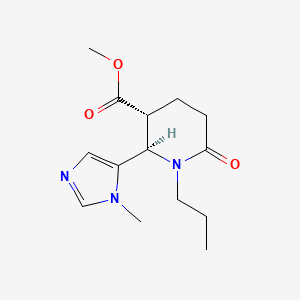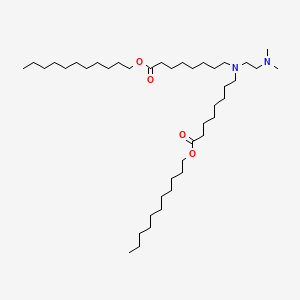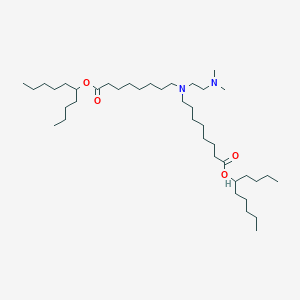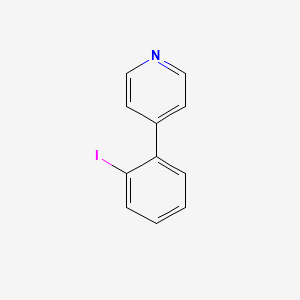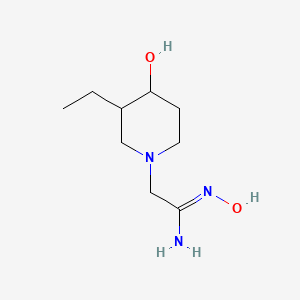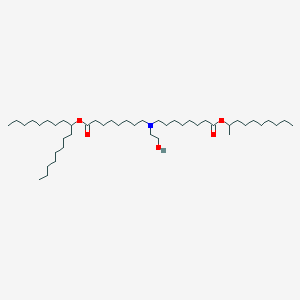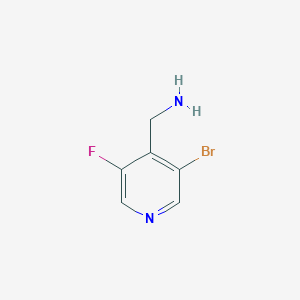![molecular formula C12H14N6O3 B13358862 4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358862.png)
4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide is a complex organic compound with a molecular formula of C15H15N5O3 This compound is characterized by the presence of a methoxy group, a tetraazole ring, and a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetraazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Tetraazole Ring to the Benzamide: This step involves the reaction of the tetraazole derivative with a benzamide precursor in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Methoxy Group: The final step involves the methylation of the hydroxyl group on the benzamide ring using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 4-hydroxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide.
Reduction: 4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The tetraazole ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby modulating their activity. Additionally, the methoxy and amide groups can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(3-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide: Similar structure but lacks the propanoyl group.
3-methoxy-5-(1H-tetraazol-1-yl)aniline: Contains a similar tetraazole ring but differs in the overall structure.
Uniqueness
4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide is unique due to the presence of the propanoyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable tool for various research applications.
属性
分子式 |
C12H14N6O3 |
|---|---|
分子量 |
290.28 g/mol |
IUPAC 名称 |
4-methoxy-3-[3-(tetrazol-1-yl)propanoylamino]benzamide |
InChI |
InChI=1S/C12H14N6O3/c1-21-10-3-2-8(12(13)20)6-9(10)15-11(19)4-5-18-7-14-16-17-18/h2-3,6-7H,4-5H2,1H3,(H2,13,20)(H,15,19) |
InChI 键 |
QLLRTXSXEVNUHY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)N)NC(=O)CCN2C=NN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B13358780.png)
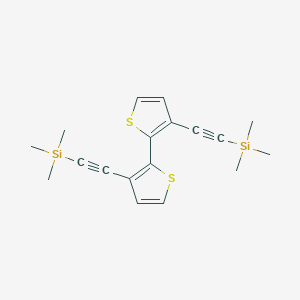
![4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B13358786.png)
![(Z)-N'-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13358798.png)
